![molecular formula C15H14O2 B177993 Ethyl biphenyl-3-carboxylate CAS No. 19926-50-2](/img/structure/B177993.png)
Ethyl biphenyl-3-carboxylate
Overview
Description
Ethyl biphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an ethyl ester group attached to the third carbon of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl biphenyl-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high conversion rates and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl biphenyl-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-3-carboxylic acid.
Reduction: Reduction of the ester group can yield biphenyl-3-methanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl-3-carboxylic acid.
Reduction: Biphenyl-3-methanol.
Substitution: Various halogenated biphenyl derivatives.
Scientific Research Applications
Ethyl biphenyl-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of ethyl biphenyl-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release biphenyl-3-carboxylic acid, which may further interact with molecular targets.
Comparison with Similar Compounds
Ethyl biphenyl-3-carboxylate can be compared with other biphenyl derivatives such as:
Biphenyl-3-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Biphenyl-4-carboxylate: The carboxylate group is attached to the fourth carbon of the biphenyl ring, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other biphenyl derivatives. This uniqueness makes it valuable in various synthetic and industrial applications.
Biological Activity
Ethyl biphenyl-3-carboxylate (EBC) is an organic compound with a biphenyl structure that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EBC, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
EBC can be synthesized through various methods, primarily involving the esterification of biphenyl-3-carboxylic acid with ethanol. This reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions. The resulting product can be purified via distillation or recrystallization.
Synthetic Route Overview
Step | Description |
---|---|
1 | Esterification of biphenyl-3-carboxylic acid with ethanol |
2 | Use of sulfuric acid as a catalyst |
3 | Purification through distillation or recrystallization |
The biological activity of EBC is primarily attributed to its interactions at the cellular level. The ester group in EBC can undergo hydrolysis, releasing biphenyl-3-carboxylic acid, which may interact with various molecular targets such as enzymes or receptors. This interaction can lead to significant biochemical effects, including modulation of cellular signaling pathways.
Antimicrobial Properties
EBC has been investigated for its antimicrobial properties against various pathogens. Studies have demonstrated that EBC exhibits activity against common bacteria such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness varies based on concentration and the specific bacterial strain tested .
Anticancer Activity
Research has also explored the anticancer potential of EBC. In vitro studies indicate that EBC can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The compound's mechanism may involve inducing apoptosis in cancer cells or inhibiting key signaling pathways responsible for cell growth and survival .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of EBC against Pseudomonas aeruginosa, showing promising results with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Anticancer Research : In a study focusing on various biphenyl derivatives, EBC was shown to inhibit the growth of breast cancer cells in vitro. The results indicated that EBC could induce cell cycle arrest and apoptosis, highlighting its potential role in cancer therapy .
Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 3-phenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJOIAKPUPVYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378580 | |
Record name | ethyl biphenyl-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19926-50-2 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19926-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl biphenyl-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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